2-CHLORO-6-FLUOROBENZYL [4-METHYL-5-(4-METHYLPHENYL)-4H-1,2,4-TRIAZOL-3-YL] SULFIDE
Description
2-Chloro-6-fluorobenzyl [4-methyl-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl] sulfide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a benzyl group substituted with chlorine and fluorine atoms, and a triazole ring attached to a sulfide linkage. The presence of these functional groups imparts specific chemical properties and reactivity to the compound.
Properties
IUPAC Name |
3-[(2-chloro-6-fluorophenyl)methylsulfanyl]-4-methyl-5-(4-methylphenyl)-1,2,4-triazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClFN3S/c1-11-6-8-12(9-7-11)16-20-21-17(22(16)2)23-10-13-14(18)4-3-5-15(13)19/h3-9H,10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUVPGFWTYASTHM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN=C(N2C)SCC3=C(C=CC=C3Cl)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClFN3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-6-fluorobenzyl [4-methyl-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl] sulfide typically involves multiple steps. One common approach is the alkylation of 4-methyl-5-(4-methylphenyl)-4H-1,2,4-triazole with 2-chloro-6-fluorobenzyl chloride. This reaction is usually carried out in the presence of a base such as potassium carbonate or sodium hydride, under an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-6-fluorobenzyl [4-methyl-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl] sulfide undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms on the benzyl group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The sulfide linkage can be oxidized to sulfoxide or sulfone, and reduced back to sulfide.
Coupling Reactions: The triazole ring can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amine derivative, while oxidation can produce sulfoxides or sulfones.
Scientific Research Applications
2-Chloro-6-fluorobenzyl [4-methyl-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl] sulfide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials with specific chemical properties
Mechanism of Action
The mechanism of action of 2-chloro-6-fluorobenzyl [4-methyl-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl] sulfide involves its interaction with specific molecular targets. The triazole ring can bind to enzymes or receptors, modulating their activity. The benzyl group, with its chlorine and fluorine substitutions, can enhance the compound’s binding affinity and specificity. The sulfide linkage may also play a role in the compound’s reactivity and stability .
Comparison with Similar Compounds
Similar Compounds
2-Chloro-6-fluorobenzyl chloride: A precursor in the synthesis of the target compound.
4-Methyl-5-(4-methylphenyl)-4H-1,2,4-triazole: Another precursor used in the synthesis.
2-Chloro-6-fluorobenzylamine: A related compound with similar structural features
Uniqueness
The uniqueness of 2-chloro-6-fluorobenzyl [4-methyl-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl] sulfide lies in its combination of functional groups, which imparts specific chemical properties and reactivity. This makes it a valuable compound in various fields of research and applications.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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